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Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitroPyridine
Cat. No.: B12065465
Get Quote
\ J

Executive Summary & Chemical Profile[1]

5-chloro-3-ethoxy-2-nitropyridine is a highly functionalized pyridine scaffold often utilized as
an intermediate in the synthesis of agrochemicals and heterocyclic pharmaceutical agents
(e.g., imidazopyridines). Its reactivity is defined by the electrophilic nature of the 2-nitro group
(susceptible to reduction or displacement) and the 5-chloro substituent (available for cross-
coupling), modulated by the electron-donating 3-ethoxy group.

Chemical Identity
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Parameter Specification
IUPAC Name 5-chloro-3-ethoxy-2-nitropyridine
CAS Number 847902-51-6
C
H
Molecular Formula CIN
)
Molecular Weight 202.60 g/mol

Monoisotopic Mass

202.01 g/mol (

Cl)

Appearance Pale yellow to off-white crystalline solid
Soluble in DMSO, CDCI

Solubility

, EtOAC; sparingly soluble in water

Synthesis & Impurity Context (Process Logic)

Understanding the synthesis is critical for interpreting the "dirty" regions of a spectrum. This

compound is typically accessed via O-alkylation of 5-chloro-3-hydroxy-2-nitropyridine or

Nucleophilic Aromatic Substitution (S

Ar) on 5-chloro-2-nitro-3-fluoropyridine.

Synthesis Workflow & Impurity Tracing

The following diagram illustrates the primary synthesis route and potential impurities that may

appear in spectral data (e.g., unreacted phenol or hydrolysis byproducts).
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Figure 1: Synthetic pathway and critical impurity nodes for spectral monitoring.

Nuclear Magnetic Resonance (NMR) Analysis[5][6]
[7][8]

The NMR profile of this molecule is distinct due to the push-pull electronic effects: the
deshielding nitro group (C2) and the shielding ethoxy group (C3).

H NMR (400 MHz, CDCI )

Diagnostic Logic:
o Aromatic Region: You will observe only two aromatic protons. They are meta to each other.

o H6 (Proton adjacent to N): Most deshielded due to the inductive effect of the ring nitrogen
and the ortho-nitro group.

o H4 (Proton between OEt and CI): Shielded relative to H6 due to the ortho-ethoxy electron
donation, but deshielded by the CI.

 Aliphatic Region: Classic ethyl pattern (quartet + triplet).
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C NMR (100 MHz, CDCI)

Self-Validating Check: Look for the characteristic "low-field" signal of the C-NO

carbon, which is often weak due to quaternary relaxation times.

© 2026 BenchChem. All rights reserved.

4/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12065465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Shift (
Type Assignment Notes
» Ppm)
Strong deshielding b
152.0 — 154.0 c C-3 (C-OEY) 9 9y
Oxygen.
142.0 - 144.0 CH C-6 _Carbon.
Often broad/weak;
C-2 (C-NO ]
138.0 — 140.0 C most deshielded C
)
132.0-134.0 c C-5 (C-Cl) Chlorinated carbon.
122.0-124.0 CH C-4 Aromatic CH.
-OCH
CH .
66.0 -67.0 Ether linkage.
14.0-15.0 CH -CH Methyl terminus.

Mass Spectrometry (MS) Profile[9]

Mass spectrometry is the primary tool for confirming the halogenation pattern. The Chlorine
atom provides a definitive isotopic fingerprint.

Isotopic Abundance (The "Chlorine Rule")
For a mono-chlorinated compound, the molecular ion (M
) and the M+2 isotope peak must appear in a 3:1 ratio.

e M

(m/z 202):

Cl isotope (100% relative abundance).
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e M+2 (m/z 204):

Cl isotope (~33% relative abundance).

Fragmentation Pathway (EI/ESI)

The fragmentation is driven by the lability of the nitro group and the ether cleavage.
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Figure 2: Predicted fragmentation tree for EI-MS analysis.

Infrared Spectroscopy (FT-IR)

IR is used here primarily for functional group verification (Quality Control).
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)
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stretch.
)
1250 — 1280 Medi Aryl alkyl ether
- edium
(C-0-C) stretch.
) Aryl chloride band
1050 — 1100 c-Cl Medium/Weak
(C-Cl) (often obscured).
3050 — 3100 (C-H) Weak Aromatic C-H stretch.
Aliphatic (Ethyl) C-H
2900 - 2980 (C-H) Weak

stretch.

Experimental Protocols

NMR Sample Preparation (Standard Operating

Procedure)

e Solvent Selection: Use CDCI

(Chloroform-d) with 0.03% TMS as an internal standard. If solubility is poor, switch to DMSO-

d

e Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

« Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a

small plug of glass wool into the NMR tube.
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e Acquisition:
o Set relaxation delay (

) to
seconds to ensure integration accuracy of the aromatic protons.

o For

C, set scans (
) to
to resolve the quaternary C-NO

peak.

HPLC-MS Method for Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.
o Gradient: 10% B to 90% B over 15 minutes.

e Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorbance).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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